molecular formula C23H30N2O7S B11126786 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide

Cat. No.: B11126786
M. Wt: 478.6 g/mol
InChI Key: IUUQIQCRDNRSEO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a morpholinylsulfonyl group, and an acetamide moiety. Its molecular formula is C23H30N2O6S, and it has a molecular weight of approximately 462.56 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is further reacted with 2-methyl-4-(morpholin-4-ylsulfonyl)phenol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinyl or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H30N2O7S

Molecular Weight

478.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C23H30N2O7S/c1-17-14-19(33(27,28)25-10-12-31-13-11-25)5-7-20(17)32-16-23(26)24-9-8-18-4-6-21(29-2)22(15-18)30-3/h4-7,14-15H,8-13,16H2,1-3H3,(H,24,26)

InChI Key

IUUQIQCRDNRSEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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